LIT-927
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Overview
Description
LIT-927 is a small molecule that acts as a neutraligand for the chemokine CXCL12. It is known for its ability to selectively bind to CXCL12 and inhibit its interaction with the receptor CXCR4. This compound has shown significant potential in various scientific research applications, particularly in the fields of immunology and inflammation .
Mechanism of Action
Target of Action
LIT-927, also known as “4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyrimidin-2(1H)-one”, is a novel neutraligand of the chemokine CXCL12 . The primary role of CXCL12 is to regulate the directional migration of leukocytes, both in normal and pathological conditions .
Mode of Action
This compound interacts with CXCL12 by binding to it, thereby neutralizing its biological activity . The neutralization of CXCL12 by this compound can attenuate hyperactive lymphocytes in lupus .
Biochemical Pathways
The CXCL12/CXCR4 axis plays a crucial role in various biochemical pathways, including the regulation of migration, proliferation, and differentiation of hematopoietic cells . By neutralizing CXCL12, this compound can potentially influence these pathways and their downstream effects.
Result of Action
The primary result of this compound’s action is the reduction of eosinophil recruitment in a murine model of allergic airway hypereosinophilia . This effect is achieved through the neutralization of CXCL12, leading to an anti-inflammatory effect .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of this compound has been demonstrated in vivo, suggesting that it can function effectively in a biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LIT-927 involves several steps, starting with the preparation of the core pyrimidinone structure. The key steps include:
Formation of the Pyrimidinone Core: This involves the reaction of 4-chlorobenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form the intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form the pyrimidinone core.
Final Modifications: The final steps involve modifications to introduce the desired functional groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
LIT-927 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions are commonly used to introduce different functional groups onto the pyrimidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
LIT-927 has a wide range of scientific research applications, including:
Immunology: It is used to study the role of CXCL12 in immune cell migration and inflammation.
Inflammation: This compound has shown potential in reducing eosinophil recruitment in models of allergic airway inflammation.
Cancer Research: It is used to investigate the role of CXCL12 and CXCR4 in cancer cell proliferation and metastasis.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting CXCL12 and CXCR4.
Comparison with Similar Compounds
Similar Compounds
AMD3100: A known CXCR4 antagonist used in HIV treatment.
Chalcone-4: Another CXCL12 neutraligand with lower oral activity and solubility compared to LIT-927.
Uniqueness of this compound
This compound stands out due to its high binding selectivity for CXCL12 over other chemokines, its potent anti-inflammatory effects, and its improved oral activity and solubility compared to similar compounds .
Properties
IUPAC Name |
6-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-16-8-11(4-7-15(16)21)14-9-13(19-17(22)20-14)10-2-5-12(18)6-3-10/h2-9,21H,1H3,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYRNPIGDRRGLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC(=O)NC(=C2)C3=CC=C(C=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162146 |
Source
|
Record name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172879-52-4 |
Source
|
Record name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2172879-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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